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Introduction

JNJ-40411813 (also known as ADX71149) is a positive allosteric modulator (PAM) of the
metabotropic glutamate receptor 2 (mGIuR?2).[1][2][3][4] As a potential therapeutic agent for
neurological and psychiatric disorders such as epilepsy and schizophrenia, its ability to
effectively cross the blood-brain barrier (BBB) is a critical determinant of its clinical efficacy.[5]
[6] This technical guide provides a comprehensive overview of the available data on the BBB
penetration of INJ-40411813, focusing on preclinical in vivo studies. While specific in vitro data
on its permeability and interaction with efflux transporters are not extensively available in the
public domain, this document synthesizes the existing pharmacokinetic and receptor
occupancy data to inform our understanding of its central nervous system (CNS) distribution.

In Vivo Blood-Brain Barrier Penetration

Preclinical studies in rats have demonstrated that JNJ-40411813 effectively penetrates the
brain. The compound is characterized as lipophilic with high cell permeability, properties that
are generally favorable for crossing the BBB.[1]

Quantitative Analysis of Brain and Plasma
Concentrations
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The most direct evidence for the BBB penetration of INJ-40411813 comes from in vivo
pharmacokinetic studies in male Sprague-Dawley and Wistar rats, which measured compound
concentrations in both brain tissue and plasma over time.[1] These data allow for the
calculation of the brain-to-plasma concentration ratio, a key indicator of BBB penetration.

Mean Plasma Mean Brain

Time Point Administration ) . Brain-to-
(hours) Route & Dose Concentration - Concentration Plasma Ratio
(ng/mL) (nglg)

0.5 10 mg/kg s.c. 1361 2407 1.77

1 10 mg/kg s.c. 1148 2153 1.88

2 10 mg/kg s.c. 823 1461 1.78

4 10 mg/kg s.c. 412 682 1.66

8 10 mg/kg s.c. 105 163 1.55

0.5 20 mg/kg p.o. 1294 2271 1.75

1 20 mg/kg p.o. 1053 1968 1.87

2 20 mg/kg p.o. 689 1251 1.82

4 20 mg/kg p.o. 321 549 1.71

8 20 mg/kg p.o. 89 135 1.52

Data derived from Lavreysen et al., 2015.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of INJ-40411813 have been characterized in rats following
both intravenous (i.v.) and oral (p.o.) administration.[1]
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Parameter Intravenous (2.5 mgl/kg) Oral (10 mg/kg)
Cmax - 938 ng/mL

Tmax - 0.5h

AUCO0- 1833 + 90 ng-h/mL 2250 + 417 ng-h/mL
Clearance (CL) 1.4 +0.1 L/h/kg

Volume of Distribution (Vdz) 2.3+0.2 L/kg

Half-life (t1/2) - 2.3+0.5h (2-7 h)
Oral Bioavailability - 31%

Data from Lavreysen et al., 2015.[1]

The volume of distribution (Vdz) of 2.3 + 0.2 L/kg suggests that the compound distributes into
tissues.[1] Following oral administration, JNJ-40411813 is rapidly absorbed, with a time to
maximum plasma concentration (Tmax) of 0.5 hours.[1] The absolute oral bioavailability in fed
rats is 31%.[1]

Experimental Protocols
In Vivo Pharmacokinetics and Brain Distribution

Objective: To determine the pharmacokinetic profile and brain penetration of JNJ-40411813 in
rats.

Animal Model: Male Sprague-Dawley or Wistar rats.[1]

Drug Administration:

 Intravenous (i.v.): A single dose of 2.5 mg/kg was administered.[1]

e Oral (p.0.): Single doses of 2.5, 5, 10, or 20 mg/kg were administered to fed rats.[1]

e Subcutaneous (s.c.): Doses of 2.5 and 10 mg/kg were administered for time-course
occupancy studies.[1]
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Sample Collection:

e Blood: Collected via the tail vein at multiple time points (e.g., 0.11, 0.33, 1, 2, 4, 7, and 24
hours post-dose for i.v.; 0.5, 1, 2, 4, 7, and 24 hours post-dose for p.0.).[1] Plasma was
separated by centrifugation.[1]

» Brain: For the time-course occupancy study, animals were sacrificed at specific time points
(0.5, 1, 2, 4, 8, and 24 hours after drug administration), and brains were immediately
removed and rapidly frozen.[1]

Sample Analysis:
e Plasma and brain homogenate samples were processed for protein precipitation.[1]

e Concentrations of JINJ-40411813 were determined using a liquid chromatography/tandem
mass spectrometry (LC-MS/MS) system.[1]
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In Vivo Pharmacokinetic & Brain Penetration Study Workflow
Animal Model
(Male Sprague-Dawley/Wistar Rats)

Drug Administration
(i.v., p.o., or s.c.)

Sample Collection
(Blood & Brain at various time points)

:

Sample Processing
(Plasma separation, Brain homogenization, Protein precipitation)

:

LC-MS/MS Analysis
(Quantification of JINJ-40411813)

:

Data Analysis
(PK parameters, Brain-to-Plasma Ratio)

Click to download full resolution via product page

In Vivo Pharmacokinetic & Brain Penetration Study Workflow

In Vitro Blood-Brain Barrier Permeability (Data Not
Available)

A comprehensive search of publicly available literature did not yield specific data from in vitro
BBB models for INJ-40411813. Such studies are crucial for elucidating the mechanisms of
BBB transport and for early-stage drug candidate selection. Typically, these assessments

involve:
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o Cell-Based Assays: Using cell lines like Caco-2 or primary brain endothelial cells to measure
the apparent permeability coefficient (Papp).

o Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion across
an artificial lipid membrane.

o Efflux Transporter Substrate Assays: To determine if the compound is a substrate for key
efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance
Protein (BCRP).

The absence of this data represents a gap in the full characterization of INJ-40411813's BBB
penetration profile.

Conceptual Workflow for In Vitro BBB Permeability Assessment
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Conceptual In Vitro BBB Permeability Assessment Workflow

Receptor Occupancy in the Brain
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Ex vivo mGIuR2 receptor occupancy studies in rats further confirm the ability of JNJ-40411813
to reach its target in the CNS. Following oral administration, JNJ-40411813 demonstrated
dose-dependent occupancy of mGIuR2 in the striatum, with an ED50 of 16 mg/kg.[1] A time-
course experiment showed maximum receptor occupancy between 0.5 and 1 hour after both
subcutaneous and oral dosing, which aligns with the pharmacokinetic data.[1] This
demonstrates that sufficient concentrations of JINJ-40411813 are achieved in the brain to

engage its pharmacological target.
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Relationship between Pharmacokinetics and Receptor Occupancy
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PK/PD Relationship for JNJ-40411813 in the CNS

Conclusion
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The available in vivo data from preclinical studies in rats strongly support the conclusion that
JNJ-40411813 is capable of penetrating the blood-brain barrier and reaching its target, the
MGIuUR2, in the central nervous system. The observed brain-to-plasma concentration ratios
consistently greater than 1.5, coupled with demonstrated receptor occupancy in the brain,
provide robust evidence of its CNS availability. However, a complete understanding of its BBB
transport mechanisms would be greatly enhanced by in vitro studies investigating its passive
permeability and its potential interactions with efflux transporters. Such data would provide a
more mechanistic understanding of its brain distribution and would be invaluable for the
development of predictive models for CNS drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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